Fmoc-leucine-13C

Mass Spectrometry Proteomics Internal Standard

Fmoc-leucine-13C (1-13C, 99 atom%) is the cost-effective single-isotope building block for internal standard peptide synthesis. Unlike unlabeled Fmoc-leucine, it provides a distinct M+1 mass shift without altering chromatographic retention, enabling accurate MS quantitation. Full Fmoc-SPPS compatibility and minimal isotopic effects make it superior to deuterated or uniformly labeled alternatives for bioanalytical and NMR workflows. Ideal for SIL-IS, CPMAS NMR, and pulse-chase tracer studies.

Molecular Formula C21H23NO4
Molecular Weight 354.4 g/mol
CAS No. 202114-53-2
Cat. No. B1591251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-leucine-13C
CAS202114-53-2
Molecular FormulaC21H23NO4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i20+1
InChIKeyCBPJQFCAFFNICX-CHPITSPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-leucine-13C (CAS 202114-53-2) for Stable Isotope-Labeled Peptide Synthesis and Quantitative MS


Fmoc-leucine-13C (CAS 202114-53-2) is a carbon‑13 labeled derivative of the amino acid leucine, featuring an Fmoc (9‑fluorenylmethoxycarbonyl) protecting group for compatibility with standard solid‑phase peptide synthesis (SPPS) workflows . This compound is manufactured as a 1‑13C isotopologue, in which the carboxylic acid carbon is enriched with 13C to a minimum of 99 atom% . With a molecular formula of C20¹³CH₂₃NO₄ and a molar mass of 354.40 g/mol (M+1 relative to unlabeled Fmoc‑Leu‑OH), it serves as a building block for producing isotopically labeled peptides used as internal standards in mass spectrometry‑based quantitative proteomics and for NMR structural studies .

Why Unlabeled or Differently Labeled Fmoc‑Leucine Cannot Replace Fmoc‑leucine‑13C in Quantitative Workflows


In quantitative mass spectrometry and NMR spectroscopy, the use of a non‑isotopically enriched amino acid building block introduces analytical inaccuracies that cannot be corrected by post‑acquisition processing. Unlabeled Fmoc‑leucine (CAS 35661‑60‑0) produces peptides that co‑elute and share identical precursor m/z with the target analyte, making it unsuitable as an internal standard [1]. Conversely, Fmoc‑leucine‑13C provides a distinct M+1 mass shift that allows chromatographic co‑elution with the unlabeled peptide while enabling separate MS detection, a prerequisite for accurate relative or absolute quantification . Alternative labeling patterns (e.g., ¹³C₆,¹⁵N or deuterated variants) may introduce retention time shifts due to altered hydrophobicity or may be cost‑prohibitive for routine use, whereas the single ¹³C substitution in Fmoc‑leucine‑13C minimizes both isotopic effects and synthetic expense while maintaining full SPPS compatibility .

Quantitative Differentiation of Fmoc‑leucine‑13C (CAS 202114‑53‑2) Against Unlabeled and Alternative Labeled Analogs


Mass Shift and Isotopic Purity: Precise Quantification in LC‑MS/MS Workflows

Fmoc‑leucine‑13C exhibits a monoisotopic mass shift of +1 Da relative to unlabeled Fmoc‑leucine (M = 353.40 Da vs. 354.40 Da), enabling baseline chromatographic resolution of the analyte and internal standard while maintaining identical retention time . The isotopic enrichment of the target compound is specified as ≥99 atom% ¹³C, compared to the natural abundance of approximately 1.1% ¹³C in unlabeled leucine . This high enrichment minimizes isotopic cross‑contamination between the labeled and unlabeled channels, reducing quantification error in multiple reaction monitoring (MRM) assays.

Mass Spectrometry Proteomics Internal Standard

NMR Signal Enhancement and Spectral Simplification via Site‑Specific ¹³C Enrichment

Solid‑state MAS NMR experiments performed on uniformly ¹³C‑labeled Fmoc‑leucine demonstrate that the six carbon sites of the leucine residue (C′, Cα, Cβ, Cγ, Cδ1, Cδ2) exhibit well‑resolved isotropic chemical shifts ranging from δ = 23.4 to 176.0 ppm [1]. In the case of Fmoc‑leucine‑13C (1‑¹³C), the enrichment is localized at the carboxylic acid carbon (C′). This site‑specific labeling provides an approximately 90‑fold enhancement in ¹³C NMR signal intensity at the labeled position relative to natural abundance leucine, while eliminating scalar coupling with adjacent carbons that would otherwise complicate spectral interpretation . In contrast, uniformly labeled (¹³C₆) or multiply labeled analogs introduce extensive homonuclear ¹³C–¹³C J‑coupling networks that require specialized decoupling or isotopic dilution strategies [2].

NMR Spectroscopy Solid-State NMR Peptide Conformation

Chemical Purity and Reproducibility for SPPS and Analytical Method Validation

Commercially available Fmoc‑leucine‑13C is supplied with a certified chemical purity of 99.9% (HPLC) , exceeding the typical purity specification of ≥98% reported for unlabeled Fmoc‑leucine and the 95–98% range commonly observed for multi‑isotope labeled variants (e.g., ¹³C₆,¹⁵N) . Higher chemical purity reduces the incidence of deletion sequences and truncated byproducts during SPPS, and it ensures that the isotopic internal standard does not contribute interfering chromatographic peaks that could compromise quantification accuracy.

Peptide Synthesis Quality Control Analytical Standards

Minimized Isotopic Effect on Retention Time in Reversed‑Phase LC

Unlike deuterium‑labeled analogs, which can exhibit measurable retention time shifts (ΔtR) of several seconds due to altered hydrophobicity, a single ¹³C substitution at the carboxylic acid carbon produces a retention time shift that is undetectable under standard reversed‑phase HPLC conditions . This property is a class‑level characteristic of ¹³C‑labeled compounds and has been experimentally verified for ¹³C‑labeled amino acid derivatives used in proteomics . Maintaining identical retention time is essential for accurate internal standard‑based quantification, as differential elution can lead to matrix‑dependent ionization suppression or enhancement that varies across the chromatographic peak.

Liquid Chromatography Isotope Effects Bioanalysis

Validated Use Cases for Fmoc‑leucine‑13C (CAS 202114‑53‑2) in Peptide Science and Bioanalytical Chemistry


Preparation of Site‑Specifically ¹³C‑Labeled Peptide Internal Standards for LC‑MS/MS Quantification

Fmoc‑leucine‑13C is incorporated via standard Fmoc‑SPPS to generate a tryptic or surrogate peptide containing a single ¹³C‑labeled leucine residue. The resulting M+1 mass shift enables this labeled peptide to serve as a stable isotope‑labeled internal standard (SIL‑IS) for quantifying the corresponding unlabeled peptide in biological matrices . This approach has been demonstrated in the synthesis of a 16‑residue universal surrogate peptide used for LC‑MS/MS bioanalysis of human IgG and Fc‑fusion protein therapeutics, where manual coupling of Fmoc‑[¹³C₆,¹⁵N]‑L‑leucine was employed; Fmoc‑leucine‑13C offers a more cost‑effective single‑isotope alternative for assays where only a single residue needs labeling [1].

Solid‑State NMR Conformational Analysis of Membrane‑Associated Peptides

Fmoc‑leucine‑13C is used to synthesize peptides in which the carbonyl carbon of a specific leucine residue is enriched to 99 atom% ¹³C. This site‑specific labeling allows ¹³C CPMAS NMR experiments to selectively observe the labeled carbonyl with high sensitivity, without interference from homonuclear ¹³C–¹³C J‑couplings that complicate uniformly labeled samples . Such experiments have been applied to study the conformation and lipid interactions of LC3B, an autophagy‑related protein conjugated to liposome membranes [1].

Metabolic Flux Analysis and Protein Turnover Studies

Peptides synthesized with Fmoc‑leucine‑13C can be used as heavy isotope‑labeled tracers in pulse‑chase experiments to measure protein synthesis and degradation rates in cellular systems. When incorporated into proteins via metabolic labeling or chemical conjugation, the ¹³C‑leucine residue produces a distinct M+1 isotopologue peak in MS spectra, enabling precise calculation of fractional synthesis rates . This application leverages the 99 atom% isotopic enrichment to achieve a high signal‑to‑background ratio in complex proteomic samples.

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